

Experimental protocols for nitration of 3hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Hydroxy-4-nitrobenzoic acid

Cat. No.: B124874

Get Quote

Application Notes: Nitration of 3-Hydroxybenzoic Acid

Introduction

The nitration of 3-hydroxybenzoic acid is an electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring. The substitution pattern is directed by the two existing functional groups: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. Consequently, the nitration of 3-hydroxybenzoic acid typically yields a mixture of isomers, primarily 2-nitro-3-hydroxybenzoic acid, 4-nitro-3-hydroxybenzoic acid, and 6-nitro-3-hydroxybenzoic acid. The precise ratio of these products depends heavily on the reaction conditions, including the nitrating agent, temperature, and solvent. These nitro-substituted hydroxybenzoic acids are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.

Experimental Protocols

This section provides detailed protocols for the nitration of 3-hydroxybenzoic acid. Due to the use of highly corrosive and strong oxidizing agents, all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Mixed Acid Nitration at Low Temperature

This protocol employs a standard nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and improve selectivity.[1][2]

M	ater	ials	and	Equip	ment:
---	------	------	-----	-------	-------

- · 3-Hydroxybenzoic acid
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Concentrated Nitric Acid (HNO₃, 70%)
- Ice (crushed) and Salt
- · Distilled water
- Ethanol (for recrystallization)
- Round-bottom flask or large beaker (to maximize cooling surface)
- Erlenmeyer flask
- · Magnetic stirrer and stir bar
- · Dropping funnel
- Thermometer (-10 to 100 °C)
- Ice bath (ice/water/salt mixture)
- Büchner funnel and flask
- Filter paper
- Melting point apparatus

Procedure:

Preparation of the Reaction Mixture:

- In a large beaker, add 2.5 mL of concentrated H₂SO₄ for each gram of 3-hydroxybenzoic acid to be used.
- Cool the beaker in an ice/salt bath to 0 °C or below.
- Slowly add the 3-hydroxybenzoic acid to the cold sulfuric acid while stirring. Maintain the temperature below 5 °C during the addition.[1]

Preparation of the Nitrating Mixture:

- In a separate small Erlenmeyer flask, prepare the nitrating mixture by slowly adding 1.0 mL of concentrated H₂SO₄ to 0.7 mL of concentrated HNO₃ for each gram of 3-hydroxybenzoic acid.
- This addition is exothermic; perform it slowly while cooling the flask in the ice/salt bath to maintain a temperature of 0 °C or less.[1]

Nitration Reaction:

- Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of
 3-hydroxybenzoic acid in sulfuric acid over approximately 15-20 minutes.
- Crucially, maintain the reaction temperature below 5 °C throughout the addition. Use the ice/salt bath to control the temperature.[1][2]
- After the addition is complete, allow the mixture to stir in the cold bath for an additional 15 minutes, then let it stand at room temperature for another 15 minutes.

Work-up and Isolation:

- Pour the reaction mixture slowly and carefully over a slurry of approximately 100 g of crushed ice in 100 mL of water, stirring vigorously.[1]
- A precipitate of the crude nitrated product should form.
- Isolate the solid product by vacuum filtration using a Büchner funnel.

 Wash the collected solid repeatedly with several portions of cold water to remove residual acid.[1]

Purification:

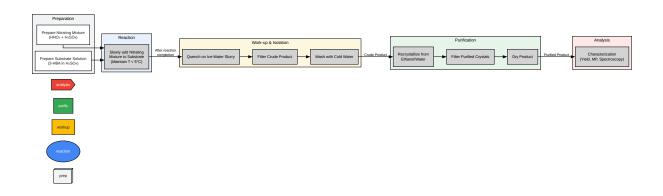
- The crude product can be purified by recrystallization. A mixture of ethanol and water is often effective.[2]
- Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and air dry.

Characterization:

- Determine the yield and melting point of the dried product.
- Further characterization can be performed using techniques such as IR, ¹H NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes typical reaction parameters and results for the nitration of hydroxybenzoic acids, based on literature for related compounds. Yields and isomer distribution for 3-hydroxybenzoic acid will vary based on the specific conditions employed.



Parameter	Protocol 1: Mixed Acid Nitration	Reference Data (Nitration of 4-Hydroxybenzoic Acid Derivatives)
Starting Material	3-Hydroxybenzoic Acid	4-Hydroxybenzoic acid[3], 4- Hydroxybenzoic acid alkyl esters[4]
Nitrating Agent	Conc. HNO3 / Conc. H2SO4	25-35% Nitric Acid[3], 30-62% Nitric Acid[4]
Reaction Temperature	0 - 5 °C	20 - 40 °C
Reaction Time	~30 minutes	2 - 3 hours
Key Products	Mixture of 2-, 4-, and 6-nitro isomers	4-Hydroxy-3-nitrobenzoic acid
Typical Yield	Not specified, method- dependent	~90%[5] to 95%[4]
Melting Point (Reported)	N/A	182-183 °C (4-Hydroxy-3- nitrobenzoic acid)[5]

Experimental Workflow and Logic Diagram

The following diagram illustrates the general workflow for the synthesis and purification of nitro-3-hydroxybenzoic acid.

Click to download full resolution via product page

Caption: General workflow for the nitration of 3-hydroxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. DE2316495B2 PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 4. US3929864A Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- To cite this document: BenchChem. [Experimental protocols for nitration of 3-hydroxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b124874#experimental-protocols-for-nitration-of-3-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com